molecular formula C12H19N5 B11733159 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11733159
M. Wt: 233.31 g/mol
InChI Key: VANYOMMUSGLBOK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, which provides the formation of pyrazole rings . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-amine
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Amino-1H-pyrazole

Uniqueness

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-3-6-17-7-5-12(15-17)13-8-11-9-14-16(4-2)10-11/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,13,15)

InChI Key

VANYOMMUSGLBOK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2)CC

Origin of Product

United States

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